molecular formula C14H19F2NOS B2954685 N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 2310015-25-7

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2954685
CAS No.: 2310015-25-7
M. Wt: 287.37
InChI Key: WHUZGEIFGLCNNB-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide is a synthetic organic compound that features a cyclohexyl ring substituted with two fluorine atoms, a thiophene ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multiple steps:

    Formation of the Cyclohexyl Ring: Starting with a cyclohexane derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under conditions like the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the amide group, converting it to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the cyclohexyl ring can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Amines from the reduction of the amide group

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide
  • N-(4,4-difluorocyclohexyl)-3-(2-thienyl)propanamide
  • N-(4,4-difluorocyclohexyl)-3-(3-methylphenyl)propanamide

Uniqueness

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide is unique due to the specific substitution pattern on the cyclohexyl ring and the presence of the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NOS/c1-10-6-9-19-12(10)2-3-13(18)17-11-4-7-14(15,16)8-5-11/h6,9,11H,2-5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUZGEIFGLCNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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